molecular formula C5H5ClN2O2S B1590302 Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate CAS No. 64837-49-6

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate

Cat. No. B1590302
CAS RN: 64837-49-6
M. Wt: 192.62 g/mol
InChI Key: YQWCUJDSRXQJRN-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the CAS Number: 64837-49-6 . It has a molecular weight of 192.63 and its IUPAC name is ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate . It appears as a colorless or white to yellow to yellow-brown solid or liquid .


Physical And Chemical Properties Analysis

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate has a melting point of 29 °C and a boiling point of 110 °C (Press: 0.02 Torr) . Its density is predicted to be 1.462±0.06 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Fungicidal Activity

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate and its derivatives have been explored for their potential fungicidal activities. For instance, a study on 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles), which are structurally related, demonstrated significant fungicidal activity against Rhizoctonia solani, a major rice disease in China. This research highlights the potential of thiadiazole derivatives in agricultural applications, specifically in combating rice sheath blight (H. Chen, Z. Li, & Y. Han, 2000).

Auxin Activities and Antiblastic Effects

In another study, derivatives of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, a compound related to ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate, were synthesized and evaluated for their auxin activities. Although the auxin activities were not high, some derivatives exhibited antiblastic effects on wheat gemma, suggesting a potential role in plant growth regulation and agricultural applications (A. Yue, Mu Pingping, Zhang-Qi Yang, Z. Ting, & Lv Jian-zhou, 2010).

Antimicrobial, Antilipase, and Antiurease Activities

A study on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing a 1,3,4-thiadiazole nucleus, revealed these compounds exhibited good to moderate antimicrobial activity against certain microorganisms. Additionally, some compounds demonstrated antiurease and antilipase activities, indicating their potential in developing new therapeutic agents (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, & N. Demirbas, 2013).

Plant Growth Regulator Activity

Novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, related structurally to ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate, showed promising activity as plant growth regulators. This suggests potential applications in agriculture for managing plant growth and development (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Antibacterial and Antifungal Activities

Research on 3-Chloro-1-(5-ethyl-[1,3,4] thiadiazole-2-yl)-4-phenyl-azetidin-2-one derivatives, related to ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate, demonstrated significant antibacterial and antifungal activities. This indicates their potential in developing new antimicrobial agents for medical and agricultural use (Sunil Makwane, S. D. Srivastava, R. Dua, & S. Srivastava, 2018).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWCUJDSRXQJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60493116
Record name Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate

CAS RN

64837-49-6
Record name Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S GONDI - 2021 - chemrxiv.org
The reactions of thiophosgene with diazo derivatives gives dichloro-alkene derivatives and cyclized, 1,2,3-thiadiazoles respectively. The product formation is mainly depending on …
Number of citations: 2 chemrxiv.org
L Chen, W Xiang, X Liang, J Liu, H Zhu, T Cai, Q Zhang… - Foods, 2023 - mdpi.com
The fungal community in Qu plays a key role in the formation of turbid rice wine (TRW) style. The Sichuan Basin and its surrounding areas have become one of the main TRW …
Number of citations: 3 www.mdpi.com

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